Methyl3-methylpentanimidate
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Overview
Description
Methyl3-methylpentanimidate is an organic compound with a unique structure that makes it of interest in various fields of chemistry and industry. This compound is characterized by the presence of a methyl group attached to the third carbon of a pentanimidate chain, which influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl3-methylpentanimidate typically involves the reaction of 3-methylpentanoic acid with methanol in the presence of an acid catalyst. The reaction proceeds through esterification, where the carboxylic acid group of 3-methylpentanoic acid reacts with methanol to form the ester, this compound. The reaction conditions usually include heating the mixture under reflux to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl3-methylpentanimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed under basic conditions.
Major Products Formed
Oxidation: 3-methylpentanoic acid or 3-methyl-2-pentanone.
Reduction: 3-methylpentanol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Methyl3-methylpentanimidate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives has shown potential in developing new drugs with improved efficacy and reduced side effects.
Industry: It is used in the production of specialty chemicals, including fragrances and flavorings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Methyl3-methylpentanimidate exerts its effects involves its interaction with specific molecular targets. The ester group in the compound can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl pentanoate: Similar in structure but lacks the methyl group on the third carbon.
Ethyl pentanoate: An ester of pentanoic acid with an ethyl group instead of a methyl group.
Methyl 3-methylbutanoate: Similar but with a shorter carbon chain.
Uniqueness
Methyl3-methylpentanimidate is unique due to the presence of the methyl group on the third carbon, which influences its reactivity and the types of reactions it can undergo. This structural feature makes it a valuable compound in synthetic chemistry and various industrial applications.
Properties
IUPAC Name |
methyl 3-methylpentanimidate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-4-6(2)5-7(8)9-3/h6,8H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHJCAAHFFCVTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(=N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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